molecular formula C14H16N6O B14222012 5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile CAS No. 824397-67-3

5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile

Cat. No.: B14222012
CAS No.: 824397-67-3
M. Wt: 284.32 g/mol
InChI Key: AMJDNMDRTFWNDV-UHFFFAOYSA-N
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Description

5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a pyrazole ring, which is known for its versatility and biological activity. The presence of the morpholine and aniline groups further enhances its potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-(morpholin-4-yl)aniline with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and solvents such as ethanol or water are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

824397-67-3

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

5-amino-3-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C14H16N6O/c15-9-12-13(16)18-19-14(12)17-10-1-3-11(4-2-10)20-5-7-21-8-6-20/h1-4H,5-8H2,(H4,16,17,18,19)

InChI Key

AMJDNMDRTFWNDV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NNC(=C3C#N)N

Origin of Product

United States

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